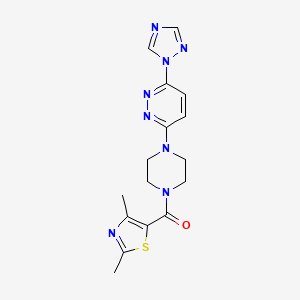

![molecular formula C13H11NO3S B3009348 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid CAS No. 905381-13-7](/img/structure/B3009348.png)

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

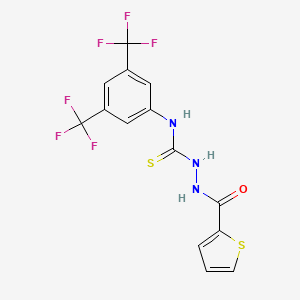

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a pyrazole derivative is described, involving elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate is achieved through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the structure of a novel pyrazole derivative is confirmed by single crystal X-ray diffraction studies . The molecular geometries and electronic structures are optimized using computational methods such as DFT, and the structural parameters are compared with experimental data . These techniques would be relevant for analyzing the molecular structure of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Chemical Reactions Analysis

The chemical behavior of related compounds in solution can involve acid-base dissociation and tautomerism, as seen in the study of azo-benzoic acids . The extent of these equilibria depends on solvent composition and pH. Understanding these reactions is crucial for predicting the reactivity and stability of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, solvatochromic effects and changes in dipole moments upon excitation are observed in the study of a fluorescence probe . The thermal decomposition and nonlinear optical properties of a pyrazole derivative are also discussed . These properties are important for practical applications and would be relevant for a comprehensive analysis of "3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid".

Scientific Research Applications

Synthesis Techniques and Applications

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid is involved in the synthesis of various complex compounds. For instance, its derivatives have been used in the synthesis of 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole, leading to the formation of quinazoline and urea derivatives (Peet, 1987). This process underscores its role in heterocyclic chemistry and its potential in creating novel chemical entities.

Chemical Structure and Modification

The chemical structure of 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid allows for regioselective modifications. For example, it has been involved in the synthesis of (5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids, demonstrating its versatility in chemical reactions (Barros et al., 2007). Such modifications are crucial in the development of new pharmaceuticals and advanced materials.

Role in Complex Metal Carbonyl Complexes

This compound is also significant in the synthesis and characterization of complex metal carbonyl complexes. The resulting complexes, involving group-6 metals like Chromium, Molybdenum, and Tungsten, highlight its utility in coordination chemistry and materials science (Saleem et al., 2012). These complexes have potential applications in catalysis and electronic materials.

Involvement in Biological Studies

Moreover, 3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid plays a role in biological studies. For example, its derivatives have been used in the synthesis of compounds for antimicrobial activity studies (El-Meguid, 2014). This suggests its potential in developing new antimicrobial agents.

properties

IUPAC Name |

3-[(5-methylthiophene-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDYCKGQFTUESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)